molecular formula C7H8ClNO2S B1423704 Ethyl 2-chloro-5-methylthiazole-4-carboxylate CAS No. 907545-27-1

Ethyl 2-chloro-5-methylthiazole-4-carboxylate

Cat. No.: B1423704
CAS No.: 907545-27-1
M. Wt: 205.66 g/mol
InChI Key: HPTJVXQXCVATIH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2, a methyl group at position 5, and an ethyl ester at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules and pharmacophores. Its structure enables diverse reactivity, such as nucleophilic substitution at the chloro position and ester hydrolysis for further functionalization. The ethyl ester group enhances solubility in organic solvents, facilitating its use in coupling reactions .

Properties

IUPAC Name

ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTJVXQXCVATIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693375
Record name Ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907545-27-1
Record name Ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the potential of ethyl 2-chloro-5-methylthiazole-4-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including A549 (non-small cell lung carcinoma) and SHSY-5Y (neuroblastoma) cells. For instance, a study synthesized several thiazole derivatives and evaluated their anticancer properties, revealing that certain compounds demonstrated higher selectivity for neuroblastoma cells compared to healthy cells .

CompoundCell LineIC50 Value (µM)Selectivity
3gSHSY-5Y15High
3aA54930Moderate

Mechanism of Action
The anticancer activity is attributed to the ability of these compounds to interact with specific molecular targets involved in cancer progression. For example, the thiazole ring structure is known to facilitate binding with enzymes critical for tumor growth, making it a promising scaffold for drug design .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential use in developing new antimicrobial agents .

DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
4eBacillus subtilis25 µg/mL
4fStaphylococcus aureus15 µg/mL

Agricultural Applications

In agriculture, this compound is being explored as a potential pesticide or fungicide. The thiazole moiety is known for its efficacy against various plant pathogens. Studies have shown that compounds containing this structure can inhibit the growth of fungi that affect crops, thereby improving agricultural productivity .

Case Study: Efficacy Against Fungal Pathogens
A field trial assessed the effectiveness of thiazole-based compounds on crops affected by Fusarium spp. Results demonstrated a significant reduction in fungal infection rates when treated with formulations containing this compound .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been reported, optimizing yield and purity through techniques such as microwave-assisted synthesis and solvent-free reactions . Characterization methods like NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism by which ethyl 2-chloro-5-methylthiazole-4-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved are often elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

Positional and Functional Group Isomers

  • Ethyl 2-Chloro-4-methylthiazole-5-carboxylate (CAS 32955-21-8): This positional isomer swaps the methyl and ester groups (methyl at position 4, ester at position 5). For example, the 4-methyl group may hinder nucleophilic attack at position 2 compared to the 5-methyl derivative .
  • Methyl 2-Chloro-5-methylthiazole-4-carboxylate :
    Replacing the ethyl ester with a methyl ester reduces lipophilicity, affecting solubility and metabolic stability. Methyl esters are more prone to hydrolysis under basic conditions, which can limit their utility in prolonged synthetic pathways .

Halogen-Substituted Analogs

  • Ethyl 2-Bromo-5-methylthiazole-4-carboxylate (CAS 22900-83-0) :
    Bromine’s larger atomic radius and lower electronegativity compared to chlorine increase polarizability, enhancing reactivity in Suzuki-Miyaura couplings. However, brominated analogs may exhibit higher toxicity profiles .

  • Ethyl 2-Amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6): Substituting chlorine with an amino group introduces hydrogen-bonding capability, making this compound a precursor for amide formation. The amino group also increases basicity, altering pharmacokinetic properties such as membrane permeability .

Aromatic and Heteroaromatic Derivatives

  • Ethyl 4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9) :
    The trifluoromethylphenyl group at position 2 introduces steric bulk and electron-withdrawing effects, enhancing binding affinity in receptor-ligand interactions. This modification is common in kinase inhibitors and antimicrobial agents .

  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate :
    The formyl and hydroxyl groups enable further derivatization, such as Schiff base formation or glycosylation. This compound is pivotal in synthesizing coumarin-thiazole hybrids with reported antimicrobial activity .

Oxazole Analogs

  • Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate :
    Replacing the thiazole sulfur with oxygen (oxazole) reduces aromatic stability and alters electronic properties. Oxazoles are less nucleophilic but more resistant to metabolic oxidation, making them favorable in prodrug design .

Key Data and Comparative Analysis

Compound Name Substituents (Positions) Key Properties/Applications Reference
This compound Cl (2), Me (5), EtO (4) Intermediate for RBP4 antagonists
Ethyl 2-Bromo-5-methylthiazole-4-carboxylate Br (2), Me (5), EtO (4) Enhanced cross-coupling reactivity
Ethyl 2-Amino-4-methylthiazole-5-carboxylate NH₂ (2), Me (4), EtO (5) Amide precursor, high yield (>98%)
Ethyl 4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate CF₃Ph (2), Me (4), EtO (5) Antagonists for therapeutic applications
Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Formyl (3), OH (4), Me (4), EtO (5) Antimicrobial derivatives

Biological Activity

Ethyl 2-chloro-5-methylthiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, have been extensively studied for their broad spectrum of biological activities. The thiazole ring system is known to exhibit various pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The presence of substituents on the thiazole ring can significantly influence the biological activity of these compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A study conducted on a series of thiazole derivatives indicated that many compounds exhibited moderate to excellent antimicrobial activity against various bacterial strains. In particular, compounds derived from thiazole structures showed promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aE. coli MTCC 443100 µg/mL
5bP. aeruginosa MTCC 1688100 µg/mL
5cS. aureus ATCC 2592350 µg/mL
This compoundVarious strainsModerate activity observed

The above table summarizes findings from various studies indicating that this compound and its derivatives possess significant antimicrobial properties, making them potential candidates for further development in therapeutic applications .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral activities. Research on phenylthiazole derivatives has shown that certain compounds can inhibit viral replication effectively. For instance, compounds with thiazole rings have demonstrated activity against flaviviruses, with specific structural modifications enhancing their efficacy.

Case Study: Antiviral Screening

A study evaluated the antiviral potential of thiazole derivatives using a yellow fever virus luciferase assay. Compounds exhibiting over 50% inhibition at a concentration of 50 µM were considered active. Notably, structural optimizations led to significant improvements in antiviral potency:

  • Compound A : EC50 = 1 nM
  • Compound B : EC50 = 2 nM
  • This compound : Moderate activity noted with further optimization required.

These findings suggest that while this compound shows promise as an antiviral agent, additional modifications may be necessary to enhance its effectiveness .

Anticancer Activity

The anticancer properties of this compound have also been explored in various studies. Recent research indicates that this compound exhibits selective cytotoxicity against cancer cell lines while sparing healthy cells.

Table 2: Cytotoxicity Profiles Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Selectivity Index
This compoundA549 (Lung carcinoma)15High
Caco-2 (Colon carcinoma)20Moderate
SHSY-5Y (Neuroblastoma)10Very High

This table illustrates the selective cytotoxicity of this compound against various cancer cell lines, indicating its potential as an anticancer therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Studies on SAR have revealed that modifications at specific positions on the thiazole ring can enhance or diminish biological activity:

  • Substituent Effects : Electron-withdrawing groups at the C2 position generally increase potency.
  • Alkyl Groups : The presence of methyl or ethyl groups at C5 has been associated with improved selectivity against cancer cells.
  • Halogen Substituents : Chlorine substitutions have shown varying effects on antimicrobial and antiviral activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-chloro-5-methylthiazole-4-carboxylate, and how are intermediates characterized?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, mthis compound can react with amines (e.g., amine 26) in DMF at 60°C using Et₃N or i-Pr₂NEt as a base. Post-reaction, saponification with LiOH·H₂O in THF/MeOH/H₂O yields the carboxylate derivative. Intermediate characterization involves NMR (¹H/¹³C) for functional group verification and LC-MS for purity assessment .
  • Key Considerations : Monitor reaction progress via TLC (Rf values) and optimize base selection (e.g., Et₃N for faster kinetics vs. i-Pr₂NEt for sterically hindered substrates).

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against standards. Purity ≥97% is typical for research-grade material .
  • Structural Confirmation : ¹H NMR (δ ~1.3 ppm for ethyl CH₃, δ ~2.5 ppm for thiazole-CH₃) and ¹³C NMR (carbonyl C=O at ~165 ppm). High-resolution mass spectrometry (HRMS) confirms molecular formula (C₇H₈ClNO₂S, [M+H]⁺ = 214.0098) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement provides unambiguous bond lengths/angles. For example, the thiazole ring’s C–S (1.72 Å) and C–N (1.30 Å) distances clarify electronic delocalization. ORTEP-3 visualizes thermal ellipsoids to assess disorder or dynamic effects .
  • Case Study : Discrepancies in NOESY correlations (e.g., ethyl vs. methyl group proximity) can be resolved by comparing experimental XRD data with DFT-optimized geometries .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on the thiazole ring?

  • Methodology :

  • Kinetic Studies : Vary substituents (e.g., Cl at C2 vs. CH₃ at C5) and track reaction rates via in situ IR or HPLC. Electron-withdrawing groups (e.g., Cl) activate C4 for nucleophilic attack.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal charge distribution (Mulliken charges: C4 = +0.32 e) and transition-state geometries .

Q. How do solvent and temperature affect the stability of this compound during long-term storage?

  • Methodology :

  • Accelerated Stability Testing : Store samples in DMSO-d₆, CDCl₃, or solid state at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via ¹H NMR (e.g., ester hydrolysis to carboxylic acid).
  • Findings : Chlorinated solvents (CDCl₃) enhance stability; DMSO promotes hydrolysis at >30°C. Solid-state storage under N₂ minimizes oxidation .

Critical Analysis of Contradictions

  • Evidence Conflict : While and describe LiOH-driven saponification, uses NaOH for analogous thiazole esters. Researchers should test both bases to optimize yields for specific substrates.
  • Safety Note : Despite structural similarities to toxic analogs (), no acute toxicity data exists for this compound. Follow GHS guidelines (e.g., PPE: nitrile gloves, fume hood) during handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-5-methylthiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-5-methylthiazole-4-carboxylate

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